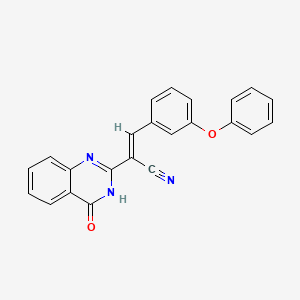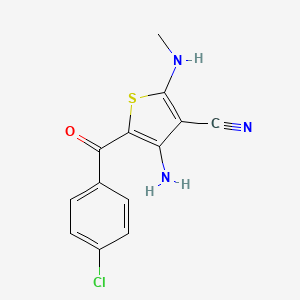
4-amino-5-(4-chlorobenzoyl)-2-(methylamino)thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-5-(4-chlorobenzoyl)-2-(methylamino)thiophene-3-carbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and has been studied for its ability to inhibit the activity of certain enzymes that are involved in the development of cancer and autoimmune diseases.
Mechanism of Action
The mechanism of action of 4-amino-5-(4-chlorobenzoyl)-2-(methylamino)thiophene-3-carbonitrile involves the inhibition of BTK activity. BTK is a key enzyme involved in the development of B-cell malignancies and autoimmune diseases. By inhibiting the activity of BTK, TAK-659 can prevent the proliferation of cancerous cells and reduce the severity of autoimmune diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-amino-5-(4-chlorobenzoyl)-2-(methylamino)thiophene-3-carbonitrile are still being studied. However, it has been shown to have anti-inflammatory properties, which could make it a potential treatment option for inflammatory diseases such as rheumatoid arthritis. Additionally, TAK-659 has been shown to inhibit the activity of BTK, which could prevent the proliferation of cancerous cells and reduce the severity of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-amino-5-(4-chlorobenzoyl)-2-(methylamino)thiophene-3-carbonitrile in lab experiments is its specificity for BTK. This compound has been shown to selectively inhibit the activity of BTK without affecting other kinases, which could make it a potential treatment option for B-cell malignancies and autoimmune diseases. However, one limitation of using TAK-659 in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for research involving 4-amino-5-(4-chlorobenzoyl)-2-(methylamino)thiophene-3-carbonitrile. One area of interest is the development of more potent and selective BTK inhibitors. Additionally, further studies are needed to determine the safety and efficacy of TAK-659 in humans. Other potential applications of this compound include the treatment of inflammatory diseases and the prevention of transplant rejection.
Synthesis Methods
The synthesis of 4-amino-5-(4-chlorobenzoyl)-2-(methylamino)thiophene-3-carbonitrile involves several steps that require the use of specialized equipment and reagents. The process begins with the reaction of 4-chlorobenzoyl chloride with 2-aminothiophene-3-carbonitrile to form an intermediate product. This intermediate is then treated with methylamine to produce the final product.
Scientific Research Applications
The potential applications of 4-amino-5-(4-chlorobenzoyl)-2-(methylamino)thiophene-3-carbonitrile in scientific research are vast. This compound has been studied for its ability to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the development of B-cell malignancies and autoimmune diseases. Additionally, TAK-659 has been shown to have anti-inflammatory properties, which could make it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4-amino-5-(4-chlorobenzoyl)-2-(methylamino)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c1-17-13-9(6-15)10(16)12(19-13)11(18)7-2-4-8(14)5-3-7/h2-5,17H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKWEDDRJAGEOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=C(S1)C(=O)C2=CC=C(C=C2)Cl)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-[(4-chlorophenyl)carbonyl]-2-(methylamino)thiophene-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-3-piperidinyl}morpholine](/img/structure/B6056616.png)
![ethyl N-{3-[(2-ethoxy-2-oxoethyl)thio]-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl}glycinate](/img/structure/B6056620.png)
![ethyl 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B6056626.png)
![N~1~-[2-(dimethylamino)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B6056646.png)
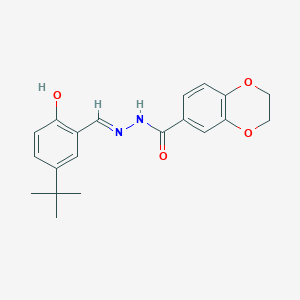
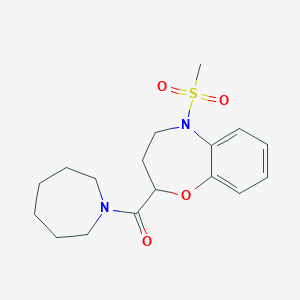
![7-(2-fluorobenzyl)-2-[(6-methyl-2-pyridinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6056674.png)
![2-(1-isobutyl-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6056679.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-3-{1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6056686.png)
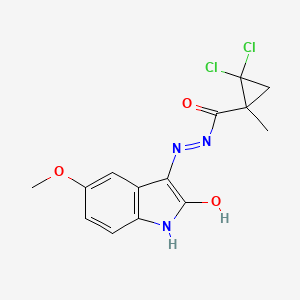
![methyl 3-({3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B6056703.png)
![3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6056705.png)
![3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6056710.png)
